3-Chloro-4'-nitrobenzophenone
Overview
Description
3-Chloro-4’-nitrobenzophenone is an organic compound with the molecular formula C13H8ClNO3 and a molecular weight of 261.661 . It is also known as Methanone, (4-chloro-3-nitrophenyl) (phenyl), and Benzophenone, 4-chloro-3-nitro .
Synthesis Analysis
The synthesis of 3-Chloro-4’-nitrobenzophenone involves several steps. In one method, 3-nitrobenzoyl chloride is reacted with chlorobenzene in the presence of anhydrous aluminum chloride catalyst . Another method involves the Friedel-Crafts reaction between 3- or 4-nitrobenzoyl chloride and chlorobenzene . A different approach involves the reaction of 3-nitro-4-chlorobenzoic acids with benzene in the presence of Surpalite .Molecular Structure Analysis
The molecular structure of 3-Chloro-4’-nitrobenzophenone has been analyzed using various techniques. Powder X-ray diffraction studies have revealed that the crystal system remains the same as orthorhombic . The 3D structure can be viewed using Java or Javascript .Physical And Chemical Properties Analysis
3-Chloro-4’-nitrobenzophenone has a molecular weight of 261.661 . The cut-off wavelengths were measured at 420 nm, 430 nm and band gap energies at 3.025 eV, 3.052 eV, respectively . The high transmittance was observed from UV–Visible spectroscopy studies .Scientific Research Applications
Crystal Growth and Characterization
3-Chloro-4'-nitrobenzophenone (4C3N) has been extensively studied for its potential in crystal growth using techniques like the vertical Bridgman technique. Research has shown that 4C3N crystals exhibit promising physical properties, such as a specific fluorescence emission peak and considerable mechanical hardness, which could be beneficial for various scientific applications. These studies focus on examining the crystalline perfection, analyzing the mechanical properties, and investigating the thermal properties of the grown crystals. The cutoff wavelength and laser-induced surface damage threshold of these crystals have also been measured, indicating their potential use in optical applications (Aravinth, Babu, & Ramasamy, 2014), (Aravinth, Anandha Babu, & Ramasamy, 2014), (Babu, Thirupugalmani, Ramasamy, & Ravikumar, 2009), (Aravinth, Anandha, & Ramasamy, 2013).
Optical and Thermal Properties
The optical properties of 4C3N have been extensively researched, revealing an optical band gap of 2.7 eV and the ability to calculate various optical constants like refractive index, extinction coefficient, and components of the dielectric constant as functions of photon energy. Thermal analyses, including thermogravimetric analysis and differential thermal analysis, have been performed to understand the thermal behavior of 4C3N crystals, indicating their stability and potential application in temperature-sensitive domains (Babu, Thirupugalmani, Ramasamy, & Ravikumar, 2009).
Safety And Hazards
3-Chloro-4’-nitrobenzophenone is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system . It is advised to avoid contact with skin and eyes, not to breathe dust, and not to ingest .
Future Directions
The future directions for 3-Chloro-4’-nitrobenzophenone involve its use in the growth of large size good quality crystals for industrial growth of devices for a variety of applications . The crystals of 3-Chloro-4’-nitrobenzophenone have been grown by both the conventional slow evaporation solution technique (SEST) and Sankarnarayanan–Ramasamy (SR) method .
properties
IUPAC Name |
(3-chlorophenyl)-(4-nitrophenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNO3/c14-11-3-1-2-10(8-11)13(16)9-4-6-12(7-5-9)15(17)18/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZEUNQYRHILGSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00574514 | |
Record name | (3-Chlorophenyl)(4-nitrophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00574514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4'-nitrobenzophenone | |
CAS RN |
131822-44-1 | |
Record name | (3-Chlorophenyl)(4-nitrophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00574514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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